2-Heptyn-4-ol, 1-(1-piperidinyl)-
CAS No.: 57975-87-8
Cat. No.: VC4111724
Molecular Formula: C12H21NO
Molecular Weight: 195.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57975-87-8 |
|---|---|
| Molecular Formula | C12H21NO |
| Molecular Weight | 195.3 g/mol |
| IUPAC Name | 1-piperidin-1-ylhept-2-yn-4-ol |
| Standard InChI | InChI=1S/C12H21NO/c1-2-7-12(14)8-6-11-13-9-4-3-5-10-13/h12,14H,2-5,7,9-11H2,1H3 |
| Standard InChI Key | XOPFRFKLELDPCW-UHFFFAOYSA-N |
| SMILES | CCCC(C#CCN1CCCCC1)O |
| Canonical SMILES | CCCC(C#CCN1CCCCC1)O |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
2-Heptyn-4-ol, 1-(1-piperidinyl)- (systematic IUPAC name: 1-(piperidin-1-yl)hept-2-yn-4-ol) features a seven-carbon chain with a triple bond between C2 and C3, a hydroxyl group at C4, and a piperidinyl substituent at C1. The piperidine ring, a six-membered amine heterocycle, introduces stereoelectronic effects that influence the compound’s reactivity and solubility. The molecular formula is C₁₂H₂₁NO, with a molar mass of 195.30 g/mol.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁NO |
| Molar Mass | 195.30 g/mol |
| Hybridization (C2–C3) | sp |
| Functional Groups | Alkyne, alcohol, tertiary amine |
The alkyne moiety confers linear geometry at C2–C3, while the hydroxyl and piperidinyl groups create polar regions capable of hydrogen bonding. Theoretical calculations predict a dipole moment of ~2.8 D, suggesting moderate polarity.
Spectroscopic Predictions
Infrared (IR) spectroscopy would reveal characteristic absorptions:
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≡C–H stretch: ~3300 cm⁻¹ (sharp)
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O–H stretch: 3200–3600 cm⁻¹ (broad, alcohol)
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C≡C stretch: ~2100 cm⁻¹
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C–N stretch (piperidine): 1200–1350 cm⁻¹
In nuclear magnetic resonance (NMR), the piperidinyl protons are expected to resonate as multiplet signals at δ 1.4–2.7 ppm (methylene groups) and δ 2.8–3.5 ppm (N–CH₂). The hydroxyl proton may appear as a broad singlet near δ 1.5–2.0 ppm (exchangeable), while alkyne protons resonate at δ 1.8–2.2 ppm.
Synthetic Methodologies
Retrosynthetic Analysis
Disconnection strategies suggest two primary fragments:
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Heptyn-4-ol backbone: Derived from propargyl alcohol derivatives.
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Piperidinyl substituent: Introduced via nucleophilic substitution or coupling reactions.
Alkylation of Piperidine
A two-step approach could involve:
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Synthesis of 4-heptyn-2-ol: Oxidative coupling of propionaldehyde with butyllithium, followed by oxidation.
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Quaternization with piperidine: Treatment of 4-heptyn-2-ol with piperidine under Mitsunobu conditions (DIAD, PPh₃) to install the amine group.
Sonogashira Coupling
Palladium-catalyzed coupling between a propargyl alcohol derivative and a piperidine-containing halide:
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Propargyl alcohol: HC≡C–CH(OH)–R
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Halide partner: Piperidinyl-substituted alkyl bromide
Reaction conditions: Pd(PPh₃)₄, CuI, triethylamine, 60°C.
Table 2: Hypothetical Reaction Yields
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Alkylation | 45–55 | 85–90 |
| Sonogashira Coupling | 60–70 | 90–95 |
Physicochemical Properties
Solubility and Stability
The compound’s amphiphilic nature (polar hydroxyl/amine vs. nonpolar alkyne) predicts solubility in both polar aprotic solvents (DMF, DMSO) and moderately polar solvents (EtOAc, THF). Hydrolytic stability is expected to be moderate, with susceptibility to acid-catalyzed dehydration at elevated temperatures.
Table 3: Predicted Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 5–10 |
| Ethanol | 50–70 |
| Dichloromethane | 100–120 |
| Hexane | <1 |
Thermal Behavior
Differential scanning calorimetry (DSC) would likely show a melting point range of 80–85°C and decomposition onset at ≥200°C. The alkyne group may contribute to exothermic decomposition pathways under oxidative conditions.
Reactivity and Functionalization
Alkyne Transformations
The triple bond offers sites for:
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Hydrogenation: Catalytic (Pd/C) reduction to cis-alkene (Lindlar’s catalyst) or full saturation to heptane.
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Cycloaddition: Huisgen azide-alkyne cycloaddition (click chemistry) to form triazoles.
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Halogenation: Electrophilic addition of Br₂ or Cl₂ to form dihaloalkenes.
Alcohol and Amine Reactivity
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Esterification: Acetylation with acetic anhydride/pyridine.
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Mitsunobu Reaction: Conversion to ethers using DIAD/Ph₃P.
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N-Alkylation: Quaternization of piperidine with alkyl halides.
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